Aeroplysinin I

説明

Aeroplysinin 1 is a tertiary alcohol.

Aeroplysinin I is a natural product found in Aplysina aerophoba, Aplysina cavernicola, and other organisms with data available.

作用機序

Aeroplysinin 1, also known as (+)-Aeroplysinin-1 or Aeroplysinin I, is a brominated compound isolated from the marine sponge Aplysina aerophoba . This compound exhibits a wide spectrum of bioactivities, making it a subject of interest in various fields of research .

Target of Action

Aeroplysinin 1 has been found to target several key components in cells. It has shown potent antibiotic effects on Gram-positive bacteria . In cancer cells, it has demonstrated cytotoxic activities . Furthermore, it has been found to promote β-catenin degradation in colon cancer cells .

Mode of Action

The mode of action of Aeroplysinin 1 is multifaceted. It impairs cell growth in cancer cells , inhibits angiogenesis in vitro and in vivo , and modulates the redox status of different cell types . It also inhibits the NF-κB pathway, one of the main axes involved in endothelial response during inflammatory events .

Biochemical Pathways

Aeroplysinin 1 affects several biochemical pathways. It inhibits the NF-κB pathway, which is involved in the endothelial response during inflammatory events . It also prevents the phosphorylation of Akt induced by TNF-α in human umbilical vein endothelial cells (HUVECs), probably supporting the inhibitory effect of this compound in the NF-κB pathway .

Result of Action

The result of Aeroplysinin 1’s action is the inhibition of several cellular processes. It impairs cell growth in cancer cells , inhibits angiogenesis , and modulates the redox status of different cell types . It also inhibits the expression of pro-inflammatory genes in TNF-α- and LPS-stimulated HUVECs .

生化学分析

Biochemical Properties

Aeroplysinin 1 exhibits a potent antiangiogenic effect . It inhibits COX-2 expression and shows selectivity for endothelial cells . It can induce apoptosis via caspase activation, chromatin condensation, and nuclear fragmentation .

Cellular Effects

Aeroplysinin 1 has been shown to have a wide spectrum of anti-tumoral action . It impairs cell growth in cancer cells, inhibits angiogenesis in vitro and in vivo, and modulates the redox status of different cell types . It also blocks EGF-induced endocytosis of the EGF receptor (EGFR) and EGF-dependent cell proliferation in MCF-7 cells .

Molecular Mechanism

The molecular mechanism of Aeroplysinin 1 involves an inhibitory effect on the NF-κB pathway . It can inhibit the expression of pro-inflammatory genes in tumor necrosis factor alpha (TNF-α)- and lipopolysaccharide (LPS)-stimulated human umbilical vein endothelial cells (HUVECs), targeting the nuclear factor kappa B subunit (NF-κB) pathway through a mechanism of action involving the inhibition of I kappa B kinase (IKK) complex phosphorylation and RelA/p65 nuclear import .

Temporal Effects in Laboratory Settings

The effects of Aeroplysinin 1 have been studied over time in laboratory settings

Metabolic Pathways

Aeroplysinin 1 is involved in redox processes . The effects of the treatment with this compound on the activity of several anti- and pro-oxidant enzymes, as well as on transcription factors involved in redox homeostasis, have been studied .

特性

IUPAC Name |

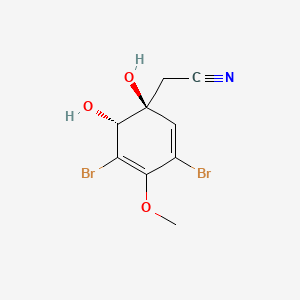

2-[(1S,6R)-3,5-dibromo-1,6-dihydroxy-4-methoxycyclohexa-2,4-dien-1-yl]acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9Br2NO3/c1-15-7-5(10)4-9(14,2-3-12)8(13)6(7)11/h4,8,13-14H,2H2,1H3/t8-,9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGYNLOSBKBOJJD-IUCAKERBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(C(C=C1Br)(CC#N)O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C([C@@H]([C@@](C=C1Br)(CC#N)O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9Br2NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60951322 | |

| Record name | (3,5-Dibromo-1,6-dihydroxy-4-methoxycyclohexa-2,4-dien-1-yl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60951322 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

338.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28656-91-9, 55057-73-3 | |

| Record name | Aeroplysinin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=28656-91-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | aeroplysinin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=170364 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (.+-.)-Aeroplysinin I | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=286160 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (3,5-Dibromo-1,6-dihydroxy-4-methoxycyclohexa-2,4-dien-1-yl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60951322 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the primary molecular targets of (+)-aeroplysinin-1?

A1: While the exact mechanism of action is still under investigation, research suggests (+)-aeroplysinin-1 influences multiple cellular pathways. In endothelial cells, it inhibits the phosphorylation of both Akt and Erk, key proteins involved in cell survival, proliferation, and angiogenesis. [] Additionally, it interacts with the NF-κB pathway by inhibiting the IKK complex phosphorylation and preventing RelA/p65 nuclear import, thereby impacting the inflammatory response. []

Q2: How does (+)-aeroplysinin-1 induce apoptosis in endothelial cells?

A2: (+)-Aeroplysinin-1 selectively triggers apoptosis in endothelial cells, possibly by preventing Bad phosphorylation. [] This disruption leads to cytochrome c release from mitochondria and subsequent activation of caspases 2, 3, 8, and 9, ultimately resulting in programmed cell death. []

Q3: What is the role of (+)-aeroplysinin-1 in modulating the redox balance of endothelial cells?

A3: (+)-Aeroplysinin-1 demonstrates a multifaceted influence on redox regulation in endothelial cells. It impacts the expression of proteins involved in redox processes and modulates the activity of antioxidant and pro-oxidant enzymes. [] Additionally, it influences transcription factors crucial for maintaining redox homeostasis. []

Q4: What is the molecular formula and weight of (+)-aeroplysinin-1?

A4: (+)-Aeroplysinin-1 has the molecular formula C8H5Br2NO2 and a molecular weight of 294.94 g/mol. []

Q5: Are there any spectroscopic data available for (+)-aeroplysinin-1?

A5: Yes, researchers have extensively utilized spectroscopic techniques to characterize (+)-aeroplysinin-1. NMR (1H and 13C), MS, and IR analyses are commonly employed to elucidate its structure. [] Additionally, Raman optical activity (ROA) and vibrational circular dichroism (VCD) studies have provided valuable insights into its conformational properties in aqueous solutions. []

Q6: How do structural modifications of (+)-aeroplysinin-1 affect its biological activity?

A6: While specific SAR studies were not extensively detailed in the provided abstracts, research on nitrile hydratase enzymes suggests high substrate specificity towards (+)-aeroplysinin-1. Synthesized analogues with modifications to the core structure were not converted by the enzyme, indicating the importance of the naturally occurring structure for its biological activity. []

Q7: What in vitro models have been used to study the anti-cancer activity of (+)-aeroplysinin-1?

A7: (+)-Aeroplysinin-1's anti-cancer properties have been investigated in various in vitro models. Studies using human leukemia cell lines (Molt-4 and K562), prostate cancer cell lines (Du145 and PC-3), and colon carcinoma (HCT-116) and fibrosarcoma (HT-1080) cell lines have shown promising results. [, , ]

Q8: Has (+)-aeroplysinin-1 been tested in any in vivo models?

A8: While specific in vivo studies were not extensively detailed in the provided abstracts, one study mentioned the potent anti-angiogenic activity of (+)-aeroplysinin-1 both in vitro and in vivo. [] Further investigation into specific animal models and study designs is recommended for a comprehensive understanding of its in vivo efficacy.

Q9: What is the potential of (+)-aeroplysinin-1 for treating acne?

A9: (+)-Aeroplysinin-1 demonstrated potent antibacterial activity against clinical strains of Cutibacterium acnes and Staphylococcus aureus, key players in acne pathogenesis. [, ] Notably, these strains showed a low sensitivity to commonly used antibiotics for topical acne therapy, highlighting (+)-aeroplysinin-1 as a potential alternative. [, ]

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。